molecular formula C17H14F3NO5S2 B2684202 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034239-87-5

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2684202
CAS RN: 2034239-87-5
M. Wt: 433.42
InChI Key: HDPWOKYBSIPEOR-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been explored for a variety of scientific applications, including their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds synthesized from celecoxib show promising results in biological screening, displaying significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. Some derivatives also exhibit modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Biochemical Evaluation

In biochemical evaluations, derivatives of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors could provide insights into the pathophysiological role of the kynurenine pathway after neuronal injury, offering potential therapeutic targets (Röver et al., 1997).

Electrochemical Applications

Electrochromic conducting polymers have been synthesized via electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers. This work contributes to the understanding of electroactive polymers with low redox switching potentials, which are stable in their conducting state. The research opens up new possibilities for the use of these materials in various electrochemical applications (Sotzing et al., 1996).

Photocatalytic Synthesis

Photooxygenation of 2-thiophenyl-substituted furans has led to the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides. This methodology showcases the potential of using light-mediated reactions for synthesizing complex molecules, which could have various applications in organic synthesis and drug development (Kotzabasaki et al., 2016).

Gold(I)-Catalyzed Reactions

The use of gold(I)-catalyzed cascade reactions from easily accessible starting materials to obtain N-(furan-3-ylmethylene)benzenesulfonamides enriches gold carbenoid chemistry. This innovative approach could be influential in the development of new synthetic methods in organic chemistry (Wang et al., 2014).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-8-25-10-12)15-2-1-9-27-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPWOKYBSIPEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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